molecular formula C15H12ClNO4 B2634367 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid CAS No. 303145-41-7

5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid

Cat. No.: B2634367
CAS No.: 303145-41-7
M. Wt: 305.71
InChI Key: KSLYDOIZZNBGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid (Molecular Formula: C 15 H 12 ClNO 4 , Molecular Weight: 305.71 g/mol) is a high-value pyrrolizine derivative designed for pharmaceutical and medicinal chemistry research. This compound features a classic pyrrolizine nucleus, a bicyclic ring system consisting of two fused pyrrole rings, which is a key scaffold in the development of bioactive molecules . Substitution with an aromatic ring, such as the 4-chlorophenyl group in this molecule, is established as essential for significant pharmacological activity . Researchers will find this compound particularly valuable for investigating new anti-inflammatory and analgesic agents. Its structural features align with those of potent non-steroidal anti-inflammatory drugs (NSAIDs), specifically as a core precursor or intermediate in the synthesis of dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors . This dual inhibitory pathway represents a promising strategy for developing anti-inflammatory therapies with potentially reduced gastrointestinal side effects compared to traditional NSAIDs . The dicarboxylic acid functional group provides versatile handles for further chemical modification and derivatization, allowing for structure-activity relationship (SAR) studies and the creation of prodrugs or novel analogs like the corresponding dimethyl ester (CAS 62522-95-6) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c16-9-5-3-8(4-6-9)13-12(15(20)21)11(14(18)19)10-2-1-7-17(10)13/h3-6H,1-2,7H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLYDOIZZNBGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(N2C1)C3=CC=C(C=C3)Cl)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which then undergoes cyclization with a dicarboxylic acid derivative. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyrrolizine ring or the chlorophenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the chlorophenyl ring.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid may exhibit anti-inflammatory properties. The compound's structure allows it to interact with cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

  • A study highlighted the development of various pyrazole derivatives that showed promising COX-II inhibitory activity, suggesting that similar scaffolds could be explored for their anti-inflammatory effects .

Genotoxicity Assessment

A notable study examined the genotoxic potential of related compounds in vitro and in vivo. The findings indicated that certain derivatives did not exhibit genotoxic activity, suggesting a favorable safety profile for further development in therapeutic contexts .

Case Study 1: Inhibition of COX Enzymes

In a series of experiments focused on the design and synthesis of COX inhibitors, compounds structurally related to this compound were evaluated for their ability to inhibit COX-II specifically. Some derivatives demonstrated significant selectivity and potency compared to established anti-inflammatory drugs like Celecoxib .

Case Study 2: Structural Analysis

Crystallographic studies have provided insights into the molecular interactions of this compound. The structural orientation of the 4-chlorophenyl group relative to other rings in the molecule was analyzed, revealing dihedral angles that may influence biological activity. Such structural insights are crucial for optimizing the design of new derivatives with enhanced efficacy .

Data Table: Summary of Findings

StudyFocusKey Findings
COX InhibitionIdentified potential COX-II inhibitors with low toxicity.
Structural AnalysisRevealed significant structural interactions affecting biological activity.
GenotoxicityNo genotoxic potential observed in vitro and in vivo studies.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The following analogs differ in the substituent attached to the phenyl ring, altering electronic and steric profiles:

Compound Name Substituent (Position) Key Structural Differences Potential Impact on Properties
5-(4-Methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid Methyl (para) Electron-donating methyl group Increased lipophilicity; reduced polarity
5-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid Chloro (meta) Meta-chloro substitution Altered spatial interactions; possible reduced target affinity
5-(4-tert-Butylphenyl)-pyrrolizine dicarboxylic acid derivatives tert-Butyl (para) Bulky, hydrophobic substituent Enhanced steric hindrance; lower solubility

Key Observations:

  • Electron-Withdrawing vs. In contrast, the methyl group in the analog from is electron-donating, which may reduce polarity and alter pharmacokinetics .
  • Positional Isomerism: The meta-chloro isomer () may exhibit weaker binding to targets requiring para-substituted aromatic interactions, as seen in related triazole-based inhibitors () .
  • Steric Effects: The tert-butyl group () introduces significant bulk, likely reducing solubility but improving membrane permeability in hydrophobic environments .

Comparison with Non-Pyrrolizine Analogs

While structurally distinct, triazole-based compounds with para-chlorophenyl substituents () provide insight into the role of substituent positioning:

Compound Name (Triazole Core) Substituent (Position) Biological Activity (NCI-H522 Cells) Reference
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Chloro (para) GP = 68.09% (growth inhibition)
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Pyridinyl (position 5) GP = 70.94%

Key Observations:

  • The para-chlorophenyl group in triazole derivatives demonstrates moderate antitumor activity, suggesting that this substituent’s electronic properties (e.g., halogen bonding) may enhance target engagement .
  • Heterocyclic substituents (e.g., pyridinyl) in position 5 improve growth inhibition, highlighting the importance of balancing aromatic and polar groups .

Biological Activity

5-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid (CAS No. 303145-41-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H12ClNO4
  • Molecular Weight : 305.71 g/mol
  • CAS Number : 303145-41-7

Anticancer Activity

Research indicates that compounds related to pyrrolizines exhibit significant anticancer properties. A study utilizing in silico methods predicted that this compound could interact with several key molecular targets involved in cancer progression.

  • Apoptosis Induction :
    • The compound has been shown to induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer) cells. In a specific study, treatment with the compound resulted in a dose-dependent increase in apoptotic events in MCF7 cells .
  • Target Interaction :
    • Molecular docking studies revealed high binding affinities towards important targets such as COX-2, MAPK p38α, EGFR, and CDK2. These interactions suggest a potential mechanism where the compound inhibits pathways critical for tumor growth and survival .

In Vitro Studies

A series of experiments were conducted to assess the antiproliferative effects of the compound on different cancer cell lines:

Cell LineIC50 Value (µM)Mechanism
MCF70.05Apoptosis induction
HT290.10Cell cycle arrest
A549~13Cytotoxicity

These studies highlight the compound's effectiveness across multiple cancer types and its potential as a therapeutic agent.

In Vivo Studies

In vivo assessments have also been performed to evaluate the genotoxicity and overall safety profile of the compound. One notable study demonstrated that the compound did not induce genotoxic effects in vivo or in vitro, suggesting a favorable safety profile for further development .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anticancer Properties : Induces apoptosis and inhibits cell proliferation in various cancer cell lines.
  • Mechanistic Insights : Targets key oncogenic pathways through interactions with COX-2, MAPK p38α, EGFR, and CDK2.
  • Safety Profile : Exhibits no genotoxicity in tested models.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid, and how do they ensure structural fidelity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, coupling reactions with 4-chlorophenyl precursors under controlled temperature and catalyst conditions (e.g., palladium-based catalysts) are critical. Structural fidelity is confirmed via NMR (1H/13C), mass spectrometry (MS) , and X-ray crystallography to verify regioselectivity and stereochemistry .

Q. How can researchers optimize the purification of this compound given its polar functional groups?

  • Methodological Answer : Reverse-phase chromatography (C18 columns) or recrystallization using mixed solvents (e.g., ethanol/water) are effective. Adjusting pH to exploit the compound’s carboxylic acid groups (pKa ~2-3) enhances solubility control. Analytical HPLC with UV detection (λ = 254 nm) monitors purity, targeting ≥95% purity thresholds .

Q. What experimental approaches are used to characterize its solubility and pharmacokinetic properties?

  • Methodological Answer : Solubility is assessed in aqueous buffers (pH 1–7.4) and organic solvents via shake-flask methods. Pharmacokinetic parameters (e.g., logP, bioavailability) are modeled using tools like SwissADME , which predicts membrane permeability and metabolic stability. Experimental validation includes in vitro assays (e.g., Caco-2 cell monolayers) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target proteins (e.g., enzymes in inflammatory pathways). Synergistic use of quantum chemical calculations and machine learning optimizes substituent selection .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

  • Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables (e.g., temperature, solvent polarity). For example, a Box-Behnken design evaluates interactions between catalyst loading and reaction time. Meta-analyses of published data, combined with replication studies, isolate protocol-specific discrepancies .

Q. How do environmental factors (e.g., light, oxygen) influence the compound’s stability during storage?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) under varied conditions (40°C/75% RH, UV exposure) monitor degradation via HPLC. Mass spectrometry identifies degradation products (e.g., decarboxylation byproducts). Antioxidants (e.g., BHT) or inert-atmosphere storage mitigate oxidative breakdown .

Q. What advanced techniques validate the compound’s role in modulating enzymatic pathways?

  • Methodological Answer : Isothermal Titration Calorimetry (ITC) quantifies binding affinity to target enzymes (e.g., COX-2). In-cell assays (e.g., luciferase-based reporters) measure downstream signaling inhibition. Metabolomic profiling (LC-MS) tracks pathway perturbations in treated cell lines .

Methodological Resources

  • Synthesis Optimization : Integrate quantum chemical reaction path searches (e.g., GRRM software) with high-throughput screening to minimize trial-and-error approaches .
  • Data Analysis : Apply multivariate statistical models (e.g., PCA, PLS regression) to correlate synthetic conditions with yield/purity outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.